4-氟-1H-吲唑-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

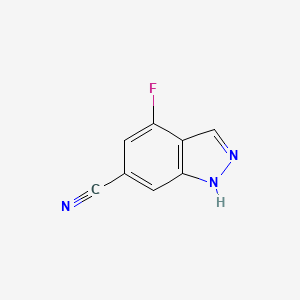

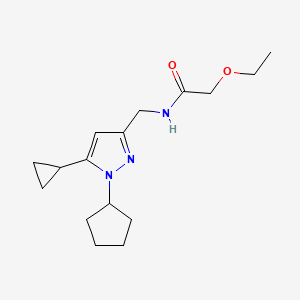

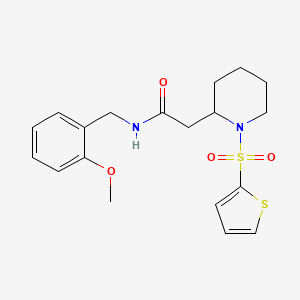

4-Fluoro-1H-indazole-6-carbonitrile is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 1H-indazole involves various methods including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 4-fluoro-1H-indazole-6-carbonitrile is C8H4FN3 . It has an average mass of 161.136 Da and a monoisotopic mass of 161.038925 Da .Chemical Reactions Analysis

Indazole derivatives can be further functionalized via nucleophilic aromatic substitution reactions . They can also be synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学研究应用

化学反应性和合成

研究表明,包括 4-氟-1H-吲唑-6-腈在内的吲唑与氟硝基苯反应迅速,生成硝基芳基吲唑,证明了它们在杂环形成中的潜力。例如,Gale 和 Wilshire(1973 年)讨论了 1-芳基吲唑-3-羧酸在脱羧过程中开环,表明吲唑衍生物在特定条件下的反应性 (Gale 和 Wilshire,1973 年)。

光谱应用

Yang 等人(2004 年)探索了超分子和分子之间的光谱相关性,利用吲唑衍生物来理解单氮杂冠衍生的内在氟离子载体中氮供体的离子调制电子性质 (Yang 等人,2004 年)。这突出了 4-氟-1H-吲唑-6-腈在开发先进光谱探针方面的潜力。

氟化试剂和合成

Umemoto 等人(2010 年)讨论了发现一种具有高热稳定性的脱氟试剂,说明了氟化化合物在化学合成中的更广泛用途以及氟原子在结合到分子中时的独特作用 (Umemoto 等人,2010 年)。虽然这项研究没有直接提到 4-氟-1H-吲唑-6-腈,但它提供了氟化化合物在药物发现和材料科学中的重要性的背景。

杂环化学

Reichen 和 Wentrup(1976 年)研究了由 4-芳基腙-异恶唑-5-酮的闪光热解产生的异氰胺的卡宾行为,导致重排为氰胺和吲唑 (Reichen 和 Wentrup,1976 年)。这项研究强调了吲唑衍生物在合成复杂杂环结构中的多功能性。

作用机制

Target of Action

4-Fluoro-1H-indazole-6-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They have been associated with a wide variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can lead to changes in cellular signaling pathways, potentially contributing to their therapeutic effects.

Biochemical Pathways

Indazole derivatives have been associated with a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may affect pathways related to inflammation, cancer, viral infections, and other diseases .

Result of Action

Given the broad-spectrum biological activities of indazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests a promising future direction for the research and development of 4-fluoro-1H-indazole-6-carbonitrile and similar compounds.

属性

IUPAC Name |

4-fluoro-1H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQVWWDXMRSTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879944.png)

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)

![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)